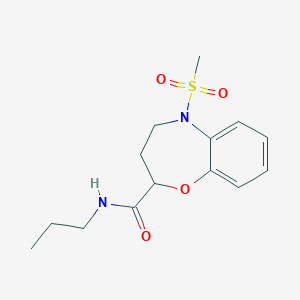
4-(4-bromobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one, commonly known as BBBO, is a heterocyclic organic compound that has gained significant attention in scientific research. BBBO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of BBBO is complex and not fully understood. However, studies have shown that BBBO exhibits its biological activity by interacting with specific molecular targets in cells, including enzymes and receptors. BBBO has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, BBBO has been shown to bind to specific receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter signaling.
Biochemical and Physiological Effects:
BBBO has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, BBBO has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. BBBO has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, BBBO has been shown to modulate the activity of neurotransmitters in the brain, leading to potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using BBBO in lab experiments include its high potency and selectivity, as well as its ability to target specific molecular targets. Additionally, BBBO is relatively easy to synthesize and can be modified to enhance its biological activity. However, the limitations of using BBBO in lab experiments include its potential toxicity and the need for careful control of reaction conditions to achieve high yields.
Future Directions
There are several future directions for research on BBBO. One area of interest is the development of BBBO derivatives with enhanced biological activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of BBBO and its potential applications in various fields. Finally, the development of novel synthetic methods for BBBO could lead to more efficient and cost-effective production of this important compound.
Synthesis Methods
BBBO can be synthesized using a variety of methods, including the condensation reaction between 4-bromobenzaldehyde and 4-methoxyphenyl hydrazine, followed by the cyclization reaction with ethyl acetoacetate. The synthesis of BBBO is a multi-step process that involves the use of various reagents and solvents, and requires careful control of reaction conditions to achieve high yields.
Scientific Research Applications
BBBO has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, BBBO has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. BBBO has also been investigated for its potential use as a fluorescent probe in bioimaging and as a catalyst in organic synthesis reactions.
properties
IUPAC Name |
4-[(4-bromophenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c1-21-14-8-4-12(5-9-14)16-19-15(17(20)22-16)10-11-2-6-13(18)7-3-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOWCUXELKMNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B6030962.png)
![6-chloro-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6030970.png)
![3-(1,3-benzodioxol-5-yl)-1-benzyl-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1H-pyrazole](/img/structure/B6030974.png)
![2-(sec-butylthio)-5-(3,4-dichlorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6030982.png)

![1-benzyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6031009.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6031024.png)
![5-benzyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-methoxyphenyl)ethylidene]hydrazone}](/img/structure/B6031025.png)

![2-{3-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-1-isoindolinone](/img/structure/B6031033.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6031046.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B6031050.png)
![1-[(2,6-dichlorophenyl)acetyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B6031058.png)
